![molecular formula C23H22N2O4 B2938821 7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one CAS No. 878722-51-1](/img/structure/B2938821.png)
7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . They are often used in the development of pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of heterocyclic compounds can be complex and varies greatly depending on the specific compound. It often involves multiple steps and the use of various reagents .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving heterocyclic compounds can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through a variety of experimental techniques .Scientific Research Applications
Drug Discovery and Development
The imidazole ring present in VU0606096-1 is a common feature in many pharmaceuticals due to its resemblance to the histidine residue in enzymes and proteins . This structural similarity allows compounds like VU0606096-1 to potentially interact with biological targets, making them valuable in drug discovery, particularly for diseases where modulation of protein-protein interactions is crucial.
Biological Activity Screening
Compounds with benzimidazole derivatives, such as VU0606096-1, are often screened for various biological activities. They can be used in assays to determine their efficacy as antimicrobial, antiviral, or antitumor agents . The specific structure of VU0606096-1 could be of interest in screening for new treatments for cancer or infectious diseases.
Material Science
The chromene component of VU0606096-1 suggests potential applications in material science. Chromenes are known for their electro-optical properties and could be used in the development of new materials for electronics or photonics applications .
Mechanism of Action
Target of Action
The primary target of VU0606096-1 is currently under investigation. It is known that the compound contains abenzimidazole moiety , a heterocyclic aromatic organic compound. Benzimidazole derivatives have been found to exhibit a wide range of biological activities and are key components in functional molecules used in various applications .
Mode of Action
The presence of the benzimidazole moiety suggests that it might interact with biological targets in a manner similar to other benzimidazole derivatives . These compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a diverse range of biochemical pathways due to their versatile chemical structure . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that benzimidazole derivatives can exhibit a wide range of pharmacokinetic properties, depending on their specific chemical structure .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that vu0606096-1 may also have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14-24-20-7-2-3-8-21(20)25(14)12-15(26)13-28-16-9-10-18-17-5-4-6-19(17)23(27)29-22(18)11-16/h2-3,7-11,15,26H,4-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWNEDZNLKYTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC4=C(C=C3)C5=C(CCC5)C(=O)O4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

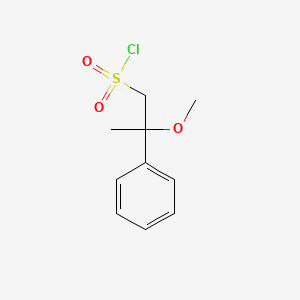
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2938740.png)
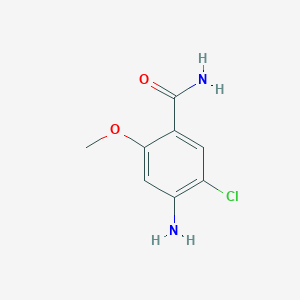
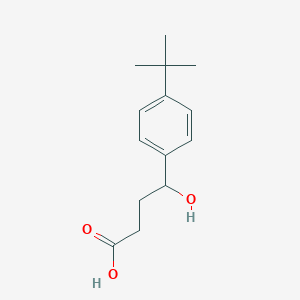
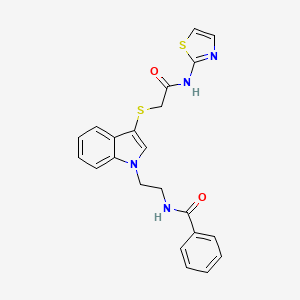
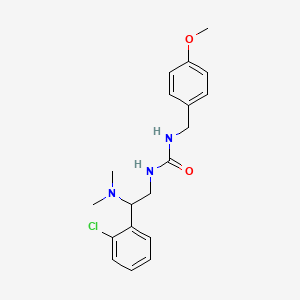

![N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938749.png)
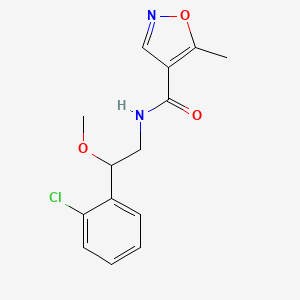


![(3R,5S)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2938754.png)
![N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2938756.png)
